N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
CAS No.: 63700-39-0
Cat. No.: VC20561361
Molecular Formula: C58H102N16O12
Molecular Weight: 1215.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide - 63700-39-0](/images/structure/VC20561361.png)
Specification
CAS No. | 63700-39-0 |
---|---|
Molecular Formula | C58H102N16O12 |
Molecular Weight | 1215.5 g/mol |
IUPAC Name | N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide |
Standard InChI | InChI=1S/C58H102N16O12/c1-8-35(6)14-12-13-17-47(76)65-38(18-24-59)55(83)74-48(36(7)75)58(86)70-42(22-28-63)51(79)69-43-23-29-64-49(77)44(30-33(2)3)71-52(80)40(20-26-61)66-50(78)39(19-25-60)68-56(84)45(31-34(4)5)72-57(85)46(32-37-15-10-9-11-16-37)73-53(81)41(21-27-62)67-54(43)82/h9-11,15-16,33-36,38-46,48,75H,8,12-14,17-32,59-63H2,1-7H3,(H,64,77)(H,65,76)(H,66,78)(H,67,82)(H,68,84)(H,69,79)(H,70,86)(H,71,80)(H,72,85)(H,73,81)(H,74,83) |
Standard InChI Key | IQLZHIIINCHIKY-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C |
Introduction
Structural Characterization and Molecular Identity
Chemical Composition and Stereochemistry
Polymyxin T1 is a heptacyclic peptide with a molecular formula of and a molecular weight of 1215.5 g/mol . Its structure features a 21-membered macrocyclic ring formed by seven amino acid residues, including three D- and L-diaminobutyric acid (Dab) moieties, two leucine derivatives, and a benzyl-functionalized side chain (Table 1). The stereochemical configuration, critical for its bioactivity, includes multiple chiral centers: (3R,6S,9R,12S,15S,18R,21S) in the macrocycle and (2R,3S) in the linear fatty acyl chain .
Table 1: Key Structural Features of Polymyxin T1
Property | Description |
---|---|
Molecular Formula | |
Molecular Weight | 1215.5 g/mol |
Cyclic Core | Heptazacyclotricosane (21-membered ring) |
Key Functional Groups | Benzyl, 2-methylpropyl, 2-aminoethyl, hydroxybutanamide |
Stereochemistry | 3R,6S,9R,12S,15S,18R,21S (macrocycle); 2R,3S (side chain) |
The presence of a benzyl group at position 15 and 2-methylpropyl groups at positions 3 and 12 distinguishes Polymyxin T1 from other polymyxins, potentially influencing its membrane-targeting specificity .
Comparative Analysis with Polymyxin A and B
While Polymyxin T1 shares the Dab-rich scaffold common to all polymyxins, its fatty acyl tail (6-methyloctanamide) and hydroxylated butanamide branch differ from the octanoyl or heptanoyl chains of Polymyxin B and E . These structural variations may modulate its affinity for lipopolysaccharide (LPS), a key determinant of Gram-negative antibacterial activity .
Biosynthesis and Natural Sources
Microbial Origin and Production
Polymyxin T1 is synthesized nonribosomally by Paenibacillus polymyxa, a soil bacterium renowned for producing antimicrobial peptides . The biosynthetic gene cluster (BGC) responsible for polymyxin production includes modular nonribosomal peptide synthetases (NRPSs) that assemble the peptide backbone, alongside tailoring enzymes for cyclization and acylation . Although the exact BGC for Polymyxin T1 remains uncharacterized, homology with Polymyxin A and B clusters suggests conserved mechanisms for Dab incorporation and macrocycle formation .
Fermentation and Purification
Isolation of Polymyxin T1 involves fermentation of P. polymyxa in nutrient-rich media, followed by cation-exchange chromatography and reverse-phase HPLC . Yield optimization remains challenging due to the strain-specific regulation of polymyxin analogs and the complexity of separating structurally similar congeners .
Antimicrobial Activity and Mechanisms of Action
Spectrum of Activity
Polymyxin T1 demonstrates bactericidal activity against multidrug-resistant (MDR) Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa . Its minimum inhibitory concentrations (MICs) range from 0.5–4 μg/ml for most Enterobacteriaceae, comparable to Polymyxin B but 2–4 fold lower than colistin in certain strains .
Table 2: MIC Values of Polymyxin T1 Against Select Pathogens
Organism | MIC (μg/ml) | Reference Compound (MIC) |
---|---|---|
E. coli ATCC 25922 | 0.5 | Polymyxin B: 1 μg/ml |
P. aeruginosa PAO1 | 2 | Colistin: 4 μg/ml |
K. pneumoniae MDR | 1 | Polymyxin A: 2 μg/ml |
Membrane Permeabilization and LPS Binding
Like other polymyxins, Polymyxin T1 disrupts bacterial membranes via electrostatic interactions with LPS. Isothermal titration calorimetry (ITC) reveals a dissociation constant () of M for LPS binding, indicating higher affinity than Polymyxin B () . This strong LPS avidity correlates with rapid outer membrane permeabilization, as evidenced by N-phenyl-1-naphthylamine (NPN) uptake assays .
Time-Kill Kinetics
Toxicity and Pharmacological Considerations
Cytotoxicity in Mammalian Cells
In vitro toxicity assays using human embryonic kidney (HEK293) and monocyte (THP-1) cell lines reveal an IC >1000 μg/ml for Polymyxin T1, comparable to colistin but significantly safer than Polymyxin B (IC = 125 μg/ml) . This reduced cytotoxicity may stem from its distinct lipid A binding kinetics, which minimize off-target interactions with eukaryotic membranes .
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